3-Amino-5-bromo-2-hydroxybenzonitrile
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Overview
Description
3-Amino-5-bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H5BrN2O It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and hydroxy functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-2-hydroxybenzonitrile typically involves the bromination of 3-Amino-2-hydroxybenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-2-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or hydrogen in the presence of a palladium catalyst.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Amino-5-bromo-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzonitrile: Similar structure but lacks the amino group.
3-Amino-2-hydroxybenzonitrile: Similar structure but lacks the bromo group.
3-Amino-5-bromobenzonitrile: Similar structure but lacks the hydroxy group.
Uniqueness
3-Amino-5-bromo-2-hydroxybenzonitrile is unique due to the presence of all three functional groups (amino, bromo, and hydroxy) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Biological Activity
3-Amino-5-bromo-2-hydroxybenzonitrile (ABH) is an organic compound with the molecular formula C₇H₅BrN₂O. Its structure includes an amino group (-NH₂), a bromo group (-Br), a hydroxy group (-OH), and a nitrile group (-C≡N) attached to a benzene ring. This unique combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The presence of amino, bromo, and hydroxy groups allows ABH to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The mechanism of action involves interactions with biological macromolecules through hydrogen bonding and halogen bonding, which can modulate the activity of enzymes and receptors, leading to various biological effects such as antimicrobial and anticancer properties.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : ABH exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae .
- Anticancer Potential : Preliminary studies suggest that ABH may inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : ABH has shown potential as an inhibitor for various enzymes, which could be leveraged in drug design for therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of ABH:
- Antimicrobial Efficacy : A study utilized the agar-well diffusion method to assess the antibacterial activities of ABH and its derivatives. The results indicated that compounds bearing similar functional groups exhibited varying degrees of activity against different bacterial strains .
- Structure-Activity Relationship (SAR) : Research into the SAR of ABH analogs has revealed that modifications to the functional groups can significantly impact their biological activities. For example, altering the position or type of halogen substitution can enhance or reduce antimicrobial effectiveness .
- In Vitro Assays : In vitro assays demonstrated that ABH could effectively inhibit specific bacterial enzymes, suggesting its potential use in developing new antibacterial agents .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Bromo-2-hydroxybenzonitrile | Bromo and hydroxy groups | Lacks amino functionality |
3-Amino-2-hydroxybenzonitrile | Amino and hydroxy groups | Lacks bromo functionality |
3-Amino-5-bromobenzonitrile | Amino and bromo groups | Lacks hydroxy functionality |
The presence of all three functional groups in ABH enhances its reactivity profile and potential applications in pharmaceuticals compared to these similar compounds.
Properties
CAS No. |
862728-35-6 |
---|---|
Molecular Formula |
C7H5BrN2O |
Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-amino-5-bromo-2-hydroxybenzonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2,11H,10H2 |
InChI Key |
ACSSMNVQNSSHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)N)Br |
Origin of Product |
United States |
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